Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate
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Description
Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate is a useful research compound. Its molecular formula is C21H23Cl2NO6S and its molecular weight is 488.38. The purity is usually 95%.
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Biological Activity
Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate is a complex organic compound with potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C18H20Cl2N2O5S and a molecular weight of approximately 423.34 g/mol. Its structure includes a benzenecarboxylate moiety linked to a sulfanyl group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural features exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of the dichloroaniline group is particularly noted for its role in enhancing cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
- Enzyme Inhibition : Certain studies have highlighted the ability of related compounds to act as enzyme inhibitors, particularly in pathways related to cancer progression and inflammation. This suggests potential applications in therapeutic contexts where enzyme modulation is beneficial.
Case Study 1: Antitumor Efficacy
A study conducted by researchers examined the effects of a structurally similar compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent antitumor activity. The proposed mechanism involved the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of related compounds was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, showcasing their potential as effective antimicrobial agents . The study suggested that the presence of electron-withdrawing groups like chlorine enhances membrane permeability, facilitating bacterial cell lysis.
Case Study 3: Enzyme Inhibition
A pharmacological evaluation revealed that derivatives similar to this compound effectively inhibited the activity of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. This inhibition was quantified using enzyme assays, showing a dose-dependent response with significant reductions in MMP activity at concentrations above 50 µM .
Data Tables
Properties
IUPAC Name |
methyl 2-[3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO6S/c1-21(27,12-31-18-7-5-4-6-13(18)19(25)29-3)20(26)24-16-11-17(30-9-8-28-2)15(23)10-14(16)22/h4-7,10-11,27H,8-9,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCYHBMJOYCXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=CC=C1C(=O)OC)(C(=O)NC2=CC(=C(C=C2Cl)Cl)OCCOC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.